
2-(2-Hydroxy-4-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO It is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methylphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a cyanide source, such as sodium cyanide, in the presence of a base like sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired acetonitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-oxo-4-methylphenyl)acetonitrile.
Reduction: Formation of 2-(2-hydroxy-4-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
2-Hydroxy-2-(4-methoxyphenyl)acetonitrile: Similar structure with an additional methoxy group.
Uniqueness
2-(2-Hydroxy-4-methylphenyl)acetonitrile is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(2-hydroxy-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6,11H,4H2,1H3 |
Clave InChI |
YMLBTLTWEVOHHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
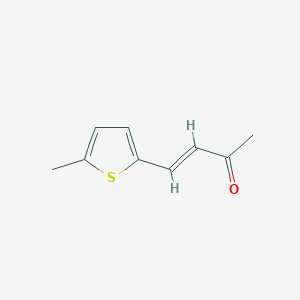

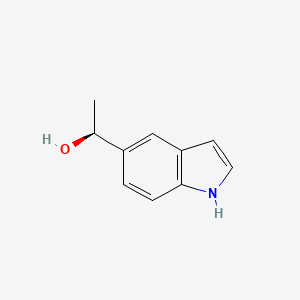

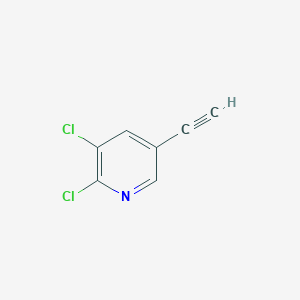
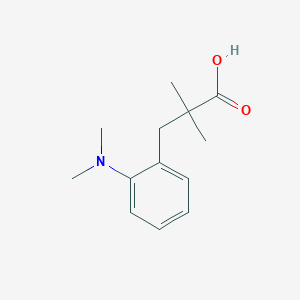


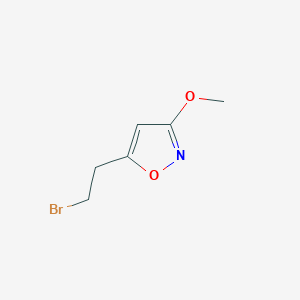
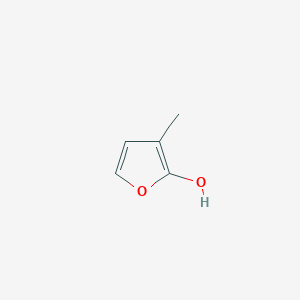
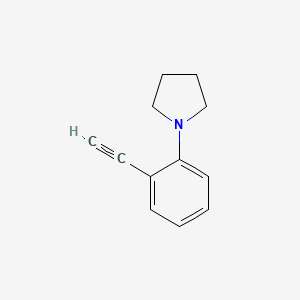

![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
